![molecular formula C18H17ClN2O B12930785 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 906067-47-8](/img/structure/B12930785.png)
2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a chemical compound with a molecular formula of C16H15ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and an indole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for several pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties by interacting with specific cellular receptors or enzymes involved in tumor growth and proliferation. Studies have shown that 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide may inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Antidepressant Effects : Given the structural similarities to known antidepressants, this compound may influence serotonin receptors, potentially offering therapeutic benefits in mood disorders.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have documented the efficacy and safety of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of specific cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis mediated by caspase activation.
- Behavioral Studies : In animal models, administration of this compound showed promising results in reducing depressive-like behaviors, suggesting its potential as an antidepressant agent. The study measured behavioral changes alongside biochemical markers related to serotonin levels.
- Inflammation Models : Experimental models assessing inflammatory responses indicated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine
- (2-Chlorophenyl)(1H-indol-1-yl)methanone
- 2-(1H-indol-3-yl)acetonitrile
Uniqueness
2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of a chlorophenyl group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide, is a compound that belongs to the class of indole derivatives. This class is recognized for its diverse biological activities and potential therapeutic applications. The compound's structure features an indole moiety, which enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.
Property | Details |
---|---|
Molecular Formula | C18H17ClN2O |
Molecular Weight | 312.8 g/mol |
IUPAC Name | N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide |
CAS Number | [Not provided] |
The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes, influencing various biological pathways. The indole structure allows for high-affinity interactions with multiple molecular targets, including kinases and receptors involved in cancer progression and inflammation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown potential in inhibiting cell growth and inducing apoptosis in non-small cell lung cancer (NSCLC) cells. The compound's effectiveness can be attributed to its ability to target specific kinases such as c-MET, with reported IC50 values indicating substantial inhibition at micromolar concentrations .
Antimicrobial Properties
Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although specific data on this compound is limited. The chlorophenyl substitution is hypothesized to enhance its antimicrobial efficacy by improving membrane permeability and receptor binding.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through its interaction with cyclooxygenase (COX) enzymes. Similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 activities, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications in the indole ring can significantly affect the anti-inflammatory potency .
Case Studies and Research Findings
- Inhibition of c-MET Kinase : A study evaluated the inhibitory effects of various indole derivatives on c-MET kinase activity. Compounds similar to this compound showed over 50% inhibition at concentrations around 20 μM, highlighting the importance of the chlorophenyl group in enhancing biological activity .
- Antimicrobial Evaluation : In vitro assays indicated that related indole compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications could lead to improved antimicrobial agents .
- Anti-inflammatory Studies : Research on structurally similar compounds revealed IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib, indicating a promising avenue for therapeutic development .
Properties
CAS No. |
906067-47-8 |
---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O/c19-16-7-3-1-5-13(16)11-18(22)20-10-9-14-12-21-17-8-4-2-6-15(14)17/h1-8,12,21H,9-11H2,(H,20,22) |
InChI Key |
PFWXMTSZCNUKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=CNC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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